molecular formula C5H3BrN2S B12964930 3-Bromo-1H-thieno[3,2-c]pyrazole

3-Bromo-1H-thieno[3,2-c]pyrazole

Cat. No.: B12964930
M. Wt: 203.06 g/mol
InChI Key: LTBKBMKTEJCCFT-UHFFFAOYSA-N
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Description

3-Bromo-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-thieno[3,2-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, thienopyrazoles, and other fused heterocyclic compounds .

Scientific Research Applications

3-Bromo-1H-thieno[3,2-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1H-thieno[3,2-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

    3-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the thiophene ring.

    Thieno[2,3-c]pyrazole: Similar fused ring system but different substitution pattern.

    3-Bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: Contains an additional carboxylic acid group.

Uniqueness: 3-Bromo-1H-thieno[3,2-c]pyrazole is unique due to its specific fused ring system and the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C5H3BrN2S

Molecular Weight

203.06 g/mol

IUPAC Name

3-bromo-2H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C5H3BrN2S/c6-5-4-3(7-8-5)1-2-9-4/h1-2H,(H,7,8)

InChI Key

LTBKBMKTEJCCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(NN=C21)Br

Origin of Product

United States

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